4-(4-Ethylpiperazin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a piperazine ring substituted with an ethyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno compounds with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethyl-1-piperazinyl)-2,6-diphenylthieno[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyridazinone derivatives
Uniqueness
4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities
Properties
Molecular Formula |
C19H22N4S |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H22N4S/c1-3-22-9-11-23(12-10-22)18-17-16(15-7-5-4-6-8-15)14(2)24-19(17)21-13-20-18/h4-8,13H,3,9-12H2,1-2H3 |
InChI Key |
USQKCEJENZDLKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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